molecular formula C22H17BrN4O3S B3500319 N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide

N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3500319
M. Wt: 497.4 g/mol
InChI Key: DTJUYNPPFXNTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as QS11 and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

QS11 exerts its therapeutic effects by activating the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in cell growth and differentiation and is often dysregulated in cancer cells. Activation of the Hh pathway by QS11 leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that QS11 can inhibit the proliferation of cancer cells in vitro and in vivo. QS11 has also been shown to induce apoptosis in cancer cells by activating the Hh pathway. Additionally, QS11 has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of QS11 is its specificity towards the Hh pathway, making it a potential candidate for targeted cancer therapy. However, QS11 has relatively low solubility in water, which can limit its use in certain experiments. Additionally, QS11 has been found to have cytotoxic effects at high concentrations, which can limit its use in some studies.

Future Directions

There are several potential future directions for research on QS11. One direction is to explore the use of QS11 in combination with other chemotherapy drugs to enhance its therapeutic effects. Another direction is to investigate the potential use of QS11 in the treatment of other diseases, such as inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration of QS11 for therapeutic use.
In conclusion, QS11 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include exploring the use of QS11 in combination with other chemotherapy drugs and investigating its potential use in the treatment of other diseases.

Scientific Research Applications

QS11 has been studied for its potential therapeutic applications in various fields of research. One of the most significant applications of QS11 is in the field of cancer research. Studies have shown that QS11 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

6-bromo-2-pyridin-3-yl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3S/c23-16-5-8-20-18(10-16)19(11-21(27-20)15-2-1-9-25-13-15)22(28)26-12-14-3-6-17(7-4-14)31(24,29)30/h1-11,13H,12H2,(H,26,28)(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJUYNPPFXNTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide
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N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide

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